molecular formula C9H18ClNO2 B2429314 (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2137433-95-3

(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2429314
CAS No.: 2137433-95-3
M. Wt: 207.7
InChI Key: XEWFGORIJJVNEW-NIRWGFNKSA-N
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Description

(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications

Diagnostic Applications in Prostate Carcinoma

The compound, related to anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has been extensively studied for its application in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. Research indicates that 18F-FACBC PET/CT has shown high sensitivity and specificity in detecting prostate carcinoma recurrence, making it a valuable non-invasive, metabolic imaging technique for this purpose (Ren et al., 2016).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds similar to (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid; hydrochloride, are significant due to their biorenewable chemical nature and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are noteworthy, especially given their potency as microbial inhibitors. This has led to research focused on understanding the mechanisms of biocatalyst inhibition by these carboxylic acids and identifying metabolic engineering strategies to increase microbial robustness (Jarboe et al., 2013).

Antioxidant, Antimicrobial, and Cytotoxic Activity

Natural carboxylic acids derived from plants, structurally related to the compound , have been recognized for their significant biological activities. These activities range from antioxidant and antimicrobial properties to cytotoxic effects against cancer cells. Studies have investigated the correlation between the structure of these carboxylic acids and their bioactivity, providing insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis Applications

The versatility of carboxylic acids, including (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid; hydrochloride, is also evident in drug synthesis. Levulinic acid (LEV), possessing carbonyl and carboxyl functional groups similar to the compound , demonstrates flexibility and diversity in drug synthesis. It has been utilized in cancer treatment, medical materials, and other medical fields, showcasing its potential in simplifying drug synthesis steps and reducing costs (Zhang et al., 2021).

Properties

IUPAC Name

(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-5(10)6-4-7(8(11)12)9(6,2)3;/h5-7H,4,10H2,1-3H3,(H,11,12);1H/t5?,6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWFGORIJJVNEW-NIRWGFNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.